molecular formula C16H17N3O5 B11718616 (2E)-1-(2-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine

(2E)-1-(2-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine

Cat. No.: B11718616
M. Wt: 331.32 g/mol
InChI Key: IKRRFUFCPFSPDI-LICLKQGHSA-N
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Description

(2E)-1-(2-NITROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE is an organic compound characterized by the presence of a nitrophenyl group and a trimethoxyphenyl group linked through a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-NITROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE typically involves the condensation of 2-nitrobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-NITROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(2E)-1-(2-NITROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2-NITROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The trimethoxyphenyl group may interact with cellular proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Semiconductor materials: Compounds with similar electronic properties.

Uniqueness

(2E)-1-(2-NITROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

2-nitro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]aniline

InChI

InChI=1S/C16H17N3O5/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-17-18-12-6-4-5-7-13(12)19(20)21/h4-10,18H,1-3H3/b17-10+

InChI Key

IKRRFUFCPFSPDI-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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